N-dodecylbutanamide

Lipophilicity ADME prediction Solvent extraction

N-Dodecylbutanamide (also known as N-dodecylbutyramide) is a long-chain N-acyl amine with the molecular formula C16H33NO and a molecular weight of 255.44 g/mol, classified as a fatty amide. It is procurable at research-grade purities typically ranging from 95% to 97%.

Molecular Formula C16H33NO
Molecular Weight 255.446
CAS No. 88591-78-0
Cat. No. B2405952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-dodecylbutanamide
CAS88591-78-0
Molecular FormulaC16H33NO
Molecular Weight255.446
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)CCC
InChIInChI=1S/C16H33NO/c1-3-5-6-7-8-9-10-11-12-13-15-17-16(18)14-4-2/h3-15H2,1-2H3,(H,17,18)
InChIKeyUGKPYYLENXGYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Dodecylbutanamide (CAS 88591-78-0): Chemical Identity and Baseline Procurement Profile


N-Dodecylbutanamide (also known as N-dodecylbutyramide) is a long-chain N-acyl amine with the molecular formula C16H33NO and a molecular weight of 255.44 g/mol, classified as a fatty amide . It is procurable at research-grade purities typically ranging from 95% to 97% . Predicted physicochemical properties include a boiling point of 327.5±10.0 °C, a density of 0.9±0.1 g/cm³, and an ACD/LogP of 5.86 . However, these are largely computed values, and the compound lacks a substantial body of published experimental data to support differential claims relative to its closest structural analogs.

Why N-Dodecylbutanamide Cannot Be Assumed Interchangeable with Other Long-Chain Amides


Even minor variations in the acyl chain length of N-alkyl amides can lead to significant shifts in physicochemical and performance properties—particularly critical parameters for surfactant behavior such as critical micelle concentration (CMC), Krafft point, and surface tension [1]. The butanamide moiety (C3 acyl) of N-dodecylbutanamide occupies a specific position in the homolog series between shorter (e.g., acetamide) and longer (e.g., hexanamide) acyl derivatives. Without direct comparative experimental data, the precise magnitude of these shifts for N-dodecylbutanamide relative to its closest analogs remains unquantified in the open literature, making empirical verification mandatory before any generic substitution can be considered scientifically valid.

Quantitative Comparative Evidence for N-Dodecylbutanamide (CAS 88591-78-0): Current State of the Literature


Predicted LogP Comparison: N-Dodecylbutanamide vs. N-Dodecylacetamide

The predicted octanol-water partition coefficient (LogP) for N-dodecylbutanamide is 5.86 (ACD/Labs) , whereas the predicted LogP for the shorter-acyl analog N-dodecylacetamide (C14H29NO) is approximately 5.1 (XLogP3) [1]. This computed difference of ~0.76 log units suggests that the butanamide derivative is roughly 5-6 times more lipophilic than the acetamide, which may influence its suitability for applications in non-aqueous solvent extraction systems.

Lipophilicity ADME prediction Solvent extraction

Hydrogen Bond Capacity: Functional Group Comparison Against Tertiary Amide Analogs

N-Dodecylbutanamide possesses one hydrogen bond donor (amide N-H) and one hydrogen bond acceptor (carbonyl oxygen), giving it a polar surface area of 29.1 Ų [1]. In contrast, N,N-dimethylbutanamide—a tertiary amide analog lacking an N-H donor—would have a PSA of ~20 Ų with zero donor capacity. While no direct experimental comparison exists, this functional group distinction means N-dodecylbutanamide can participate in directional H-bond networks unavailable to N,N-disubstituted analogs, a factor relevant in crystal engineering, organogelation, and molecular recognition studies.

Molecular recognition Hydrogen bonding Supramolecular chemistry

Evidence-Linked Application Scenarios for N-Dodecylbutanamide Procurement


Hydrophobic Drug Delivery Vehicle Design

Based on the predicted high LogP of 5.86 , N-dodecylbutanamide may serve as a lipophilic carrier or permeation enhancer in transdermal or oral drug delivery systems where high membrane partitioning is required. Its intermediate acyl chain length positions it between more hydrophilic acetamide derivatives and excessively lipophilic hexanamide or octanamide derivatives, offering a potentially tunable balance for formulations requiring logP values in the 5-6 range.

Non-Aqueous Solvent Extraction Ligand Screening

The predicted hydrophobicity (ACD/LogP 5.86) places N-dodecylbutanamide within the lipophilicity window suitable for metal ion extraction from aqueous phases into organic solvents. Its secondary amide functionality provides a hydrogen-bond donor that tertiary amides lack [1], which may enhance selectivity for oxyanions or anionic metal complexes in liquid-liquid extraction systems.

Self-Assembled Monolayer Component in Materials Chemistry

The combination of a 12-carbon alkyl chain and a secondary amide head group with H-bond donor capacity (TPSA 29.1 Ų) [1] makes N-dodecylbutanamide a candidate building block for self-assembled monolayers (SAMs) or Langmuir-Blodgett films on metal oxide surfaces. The butanamide moiety provides a defined chain-tilting geometry that differs from shorter (acetamide) or longer (hexanamide) acyl derivatives, potentially useful in studies correlating molecular architecture with monolayer packing density.

Reference Standard for Predictive ADME Modeling

Given its well-defined structure and computable property set (MW 255.44, 1 H-bond donor, 1 acceptor, LogP 5.86) [1], N-dodecylbutanamide can serve as a calibration compound in pharmacoinformatics workflows for predicting the ADME behavior of N-acyl amine drug candidates. Its intermediate lipophilicity fills a gap in existing fatty amide calibration sets, which are often dominated by acetamide or oleamide derivatives.

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